Cyclobutanol, 1-ethyl-

Description

BenchChem offers high-quality Cyclobutanol, 1-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclobutanol, 1-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

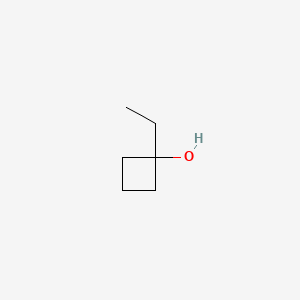

Structure

3D Structure

Properties

IUPAC Name |

1-ethylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-6(7)4-3-5-6/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXBPTKCIMXYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233202 | |

| Record name | Cyclobutanol, 1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84256-19-9, 20434-30-4 | |

| Record name | Cyclobutanol, 1-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084256199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanol, 1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylcyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Thermodynamic Stability of 1-Substituted Cyclobutanols for Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer precise three-dimensional control over pharmacophoric elements is paramount. Among the saturated carbocycles, the cyclobutane ring has emerged as a valuable structural motif. Its inherent strain and puckered, non-planar nature provide a rigid framework that can position substituents in well-defined vectors, making it an attractive bioisostere for larger, more flexible groups or for exploring new regions of chemical space. Specifically, 1-substituted cyclobutanols are versatile intermediates and key structural components in a variety of biologically active molecules.

The therapeutic efficacy of a molecule is inextricably linked to its three-dimensional conformation, which dictates its ability to bind to a biological target. For molecules incorporating a cyclobutane ring, the thermodynamic stability of different conformers—arrangements of atoms that differ only by rotation about single bonds—is a critical determinant of the molecule's predominant shape in solution and, consequently, its biological activity. An axial substituent presents a vastly different pharmacological profile than an equatorial one. Therefore, a deep understanding of the factors that govern the conformational equilibrium of 1-substituted cyclobutanols is not merely an academic exercise but a foundational requirement for rational drug design.

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the principles governing the thermodynamic stability of 1-substituted cyclobutanols. We will delve into the conformational landscape of the cyclobutane ring, explore the key stabilizing and destabilizing forces, and present detailed, field-proven methodologies for both the computational and experimental assessment of conformational preferences.

The Conformational Landscape of the Cyclobutane Ring

Unlike its planar representation in 2D drawings, the cyclobutane ring is not flat. A planar conformation would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds, in addition to angle strain from the 90° C-C-C bond angles deviating from the ideal 109.5°.[1][2] To alleviate this torsional strain, the ring adopts a puckered or "butterfly" conformation.[3] This puckering has two critical consequences:

-

It creates two distinct positions for substituents on each carbon: an axial position, where the bond is roughly parallel to the principal axis of the ring, and an equatorial position, where the bond points out from the "equator" of the ring.

-

The ring can rapidly interconvert between two equivalent puckered conformations through a process called ring-flipping, which has a relatively low energy barrier.

The puckering angle in cyclobutane is approximately 25-35°, which strikes a balance between reducing torsional strain and slightly increasing angle strain.[1][3]

Factors Governing the Stability of 1-Substituted Cyclobutanols

The position of the equilibrium between the axial and equatorial conformers is determined by the Gibbs free energy difference (ΔG) between them. This energy difference is a composite of several factors, primarily steric and electronic effects, as well as specific intramolecular interactions like hydrogen bonding.

Steric Effects and Conformational Free Energy (A-values)

For substituted cyclohexanes, the energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which is the Gibbs free energy difference (ΔG) for the axial-to-equatorial equilibrium.[4][5] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.[6][7]

While a standardized table of A-values for cyclobutane is not as established as for cyclohexane, the same principles apply. The energetic cost of placing a substituent in the axial position arises from steric repulsion with the other axial hydrogen or substituent at the C3 position. Computational and experimental studies have determined the conformational free energy differences (ΔGax-eq) for various monosubstituted cyclobutanes, which are analogous to A-values.[8]

| Substituent (X) | ΔG (axial-equatorial) (kcal/mol) | Equatorial Preference |

| -OH | 1.1 | Strong |

| -NH2 | 1.0 | Strong |

| -F | 0.5 | Moderate |

| -CH3 | 0.4 | Moderate |

| -CH2OH | 0.2 | Weak |

| -Cl | 0.1 | Weak |

| -Br | 0.0 | Negligible |

Data sourced from computational and NMR studies.[8]

Field Insights: The data clearly show that the hydroxyl group of a cyclobutanol has a strong preference for the equatorial position (ΔG = 1.1 kcal/mol).[8] This is a critical piece of information for drug design, as it implies that the cyclobutanol ring will predominantly exist in a conformation where the -OH group is oriented away from the ring's core. However, the seemingly small preference for a -CH2OH group (0.2 kcal/mol) highlights the subtle interplay of forces; as we will see, this is a case where intramolecular hydrogen bonding can significantly influence the equilibrium.[8]

Electronic Effects

Beyond simple sterics, the electronic nature of the substituent can influence conformational preference. Electron-withdrawing groups can alter bond lengths and angles within the ring, subtly changing the energetic landscape. For instance, the small preference for halogens like chlorine and bromine to be equatorial is not solely due to their size but also a result of longer carbon-halogen bond lengths, which reduces steric clash in the axial position.[5]

Intramolecular Hydrogen Bonding (IHB)

A particularly powerful force in determining the conformation of 1-substituted cyclobutanols is the potential for intramolecular hydrogen bonding (IHB). When the substituent at the 1-position contains a hydrogen bond acceptor (e.g., an oxygen or nitrogen atom), it can form a stabilizing hydrogen bond with the hydroxyl proton. This interaction typically requires the formation of a five- or six-membered ring, which can lock the molecule into a specific conformation that might otherwise be less favorable.[9][10]

A prime example is 1-(hydroxymethyl)cyclobutanol. In an axial conformation of the hydroxymethyl group, the terminal hydroxyl can act as a hydrogen bond acceptor for the C1-hydroxyl proton, forming a stable five-membered ring. This IHB can provide 2-5 kcal/mol of stabilization energy, potentially overriding the weak intrinsic steric preference for the equatorial conformer.

Methodologies for Stability Assessment

Determining the thermodynamic stability and conformational preferences of 1-substituted cyclobutanols requires a synergistic approach, combining computational modeling for predictive power and experimental validation for accuracy.

Computational Workflow for Conformer Stability Analysis

Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost for calculating the relative energies of conformers.[11] A robust workflow is essential for obtaining reliable results.

Rationale for Method Selection: For flexible molecules with potential non-covalent interactions like IHB, the choice of DFT functional is critical. Functionals from the M06 suite (e.g., M06-2X) or dispersion-corrected functionals like ωB97X-D are highly recommended as they are specifically parameterized to better account for the medium-range electron correlation that governs these interactions.[8][12] A triple-zeta quality basis set, such as def2-TZVP or 6-311+G(d,p), is necessary to provide sufficient flexibility for describing the electron density accurately.[13]

Step-by-Step Protocol:

-

Initial Structure Generation:

-

Build the 1-substituted cyclobutanol molecule in a molecular editor.

-

Generate the two primary starting conformers: one with the substituent in the axial position and one with it in the equatorial position.

-

For flexible substituents (like -CH2OH), perform a preliminary rotational scan around the C1-C(substituent) bond to identify low-energy rotamers for both the axial and equatorial forms.

-

-

Geometry Optimization:

-

For each starting conformer, perform a full geometry optimization using a chosen DFT functional (e.g., M06-2X) and basis set (e.g., 6-311+G(d,p)).

-

This step finds the nearest local energy minimum on the potential energy surface for each starting structure.

-

-

Vibrational Frequency Calculation:

-

Perform a frequency calculation at the same level of theory used for optimization.

-

Self-Validation: Confirm that each optimized structure is a true minimum by ensuring there are no imaginary frequencies. An imaginary frequency indicates a transition state, not a stable conformer, and the optimization must be repeated from a perturbed geometry.

-

The results of this calculation also provide the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating Gibbs free energies.

-

-

Single-Point Energy Calculation (Optional but Recommended):

-

To achieve higher accuracy, perform a single-point energy calculation on each optimized geometry using a larger, more robust basis set (e.g., aug-cc-pVTZ). This refines the electronic energy without the computational expense of a full re-optimization.

-

-

Energy Analysis:

-

Extract the Gibbs free energy (G) for each confirmed conformer. This value includes the electronic energy, ZPVE, and thermal corrections.

-

Calculate the relative energy (ΔG) of each conformer with respect to the global minimum (the most stable conformer).

-

The population of each conformer at a given temperature (T) can then be calculated using the Boltzmann distribution equation.

-

Experimental Workflow for Conformer Population Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the solution-state conformational equilibrium of small molecules.

Rationale for Method Selection:

-

1H NMR Coupling Constants (J-coupling): In cyclobutane systems, the four-bond coupling constant (4JHH) between protons shows a strong dependence on their dihedral angle. Specifically, the coupling between equatorial-equatorial protons (4Jeq-eq) is significantly larger (around 5 Hz) than the coupling between axial-axial protons (4Jax-ax), which is close to 0 Hz.[8] By measuring the time-averaged coupling constant in the spectrum, one can calculate the relative populations of the axial and equatorial conformers.

-

Nuclear Overhauser Effect (NOESY/ROESY): NOESY experiments detect through-space correlations between protons that are close to each other (typically < 5 Å).[14] This is invaluable for unambiguously assigning axial vs. equatorial positions. For example, an axial substituent on C1 will show a NOE correlation to the axial proton on C3, whereas an equatorial substituent will not.[15][16]

Step-by-Step Protocol:

-

Sample Preparation:

-

Dissolve a high-purity sample of the 1-substituted cyclobutanol in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The concentration should be sufficient for high-quality 2D NMR experiments (typically 5-10 mg in 0.6 mL).

-

-

NMR Data Acquisition:

-

Acquire a standard high-resolution one-dimensional (1D) 1H NMR spectrum to identify all proton resonances.

-

Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish through-bond proton-proton connectivities and aid in resonance assignment.

-

Acquire a 2D NOESY (or ROESY for medium-sized molecules where the NOE might be null) spectrum.

-

Key Parameter: The mixing time (tm) is crucial. For small molecules like cyclobutanols, a mixing time of 500-800 ms is a good starting point to allow for the buildup of NOE cross-peaks.[14]

-

-

-

Data Analysis and Interpretation:

-

Assignment: Use the COSY and 1H spectra to assign all proton signals in the cyclobutane ring.

-

Conformational Assignment (NOESY):

-

Identify key NOE cross-peaks. Look for correlations between the C1-substituent and the C3-protons. A strong NOE between the substituent and an axial C3-proton confirms the axial conformation's presence.

-

Use the presence or absence of such through-space correlations to definitively link specific proton signals to either axial or equatorial positions.

-

-

Population Analysis (1H J-coupling):

-

From the high-resolution 1D 1H spectrum, carefully measure the observed four-bond coupling constant (Jobs) between relevant protons (e.g., H2ax and H4ax).

-

The observed coupling is the weighted average of the coupling in the pure axial (Jax) and pure equatorial (Jeq) conformers: Jobs = (Pax * Jax) + (Peq * Jeq).

-

Using theoretical or model compound values for Jax (≈ 0 Hz) and Jeq (≈ 5 Hz)[8], and knowing that the mole fractions Pax + Peq = 1, solve for the populations Pax and Peq.

-

-

Thermodynamic Calculation:

-

Calculate the equilibrium constant Keq = Peq / Pax.

-

Calculate the Gibbs free energy difference using the equation: ΔG = -RT ln(Keq) , where R is the gas constant and T is the temperature in Kelvin.

-

-

Conclusion: From Conformational Stability to Rational Drug Design

The thermodynamic stability of 1-substituted cyclobutanols is a complex interplay of steric, electronic, and intramolecular forces. The puckered nature of the cyclobutane ring creates a conformational equilibrium between axial and equatorial forms, the position of which dictates the three-dimensional presentation of the substituent and the crucial hydroxyl group. While steric bulk generally favors the equatorial position, this preference can be modulated or even overturned by stabilizing intramolecular hydrogen bonds.

For the medicinal chemist, mastering this interplay is essential. The ability to predict and confirm the predominant conformation of a cyclobutanol-containing drug candidate allows for a more rational design process. By strategically choosing substituents, chemists can lock the cyclobutane scaffold into a desired conformation, thereby pre-organizing the molecule for optimal binding with its biological target and minimizing the entropic penalty upon binding. The robust computational and experimental workflows detailed in this guide provide the necessary tools to confidently assess these conformational preferences, transforming the principles of physical organic chemistry into actionable insights for the development of next-generation therapeutics.

References

-

Sherrill, C. D. (2010). Noncovalent Interactions in Density Functional Theory: All the Charge Density We Do Not See. The Journal of Chemical Physics. Available at: [Link]

-

Abraham, R. J., & Reid, M. (2000). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1337-1344. Available at: [Link]

-

LibreTexts. (2020). 3.7: Conformational analysis. Chemistry LibreTexts. Available at: [Link]

-

Wikipedia. (2023). A value. In Wikipedia. Available at: [Link]

-

Alonso, M., et al. (2019). Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations. RSC Advances, 9(45), 26343-26354. Available at: [Link]

-

University of Wisconsin-Madison Chemistry Department. (2018). NOESY and ROESY. NMR Facility Documentation. Available at: [Link]

-

Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Available at: [Link]

-

dos Santos, H. F., & de Oliveira, G. (2004). On the (4)J(HH) long-range coupling in 2-bromocyclohexanone: conformational insights. Journal of Molecular Structure: THEOCHEM, 673(1-3), 123-128. Available at: [Link]

-

Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available at: [Link]

-

Schrödinger. (2018). Rationalizing Non-covalent Interactions with Density Functional Theory. Schrödinger Events. Available at: [Link]

-

Grimme, S. (2014). Noncovalent Interactions in Density-Functional Theory. arXiv preprint arXiv:1405.1771. Available at: [Link]

-

Bioinformatics Insights. (2025). DFT Made Simple: Step-by-Step Guide for Beginners. YouTube. Available at: [Link]

-

Cui, Q., & Karplus, M. (2002). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. The Journal of Physical Chemistry B, 106(8), 1768-1786. Available at: [Link]

-

LibreTexts. (2021). 4.2: A-values and Equilibrium Ratios. Chemistry LibreTexts. Available at: [Link]

-

LibreTexts. (2025). 5.4: NOESY Spectra. Chemistry LibreTexts. Available at: [Link]

-

Pearson. (2022). A-Values Explained: Definition, Examples, Practice & Video Lessons. Pearson+. Available at: [Link]

-

Grimme, S., et al. (2017). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 56(46), 14758-14769. Available at: [Link]

-

ResearchGate. (2025). NMR Spectroscopy of Cyclobutanes. Request PDF. Available at: [Link]

-

Afanasyev, A. V., et al. (2018). Estimating the energy of intramolecular hydrogen bonds from 1H NMR and QTAIM calculations. Organic & Biomolecular Chemistry, 16(29), 5329-5337. Available at: [Link]

-

Lamsabhi, A. M., Mó, O., & Yáñez, M. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(11), 3343. Available at: [Link]

-

Khan Academy. (2022). Conformation: Different Substituents 1,3-Diaxial Interaction Energy. YouTube. Available at: [Link]

-

CHEM 330 Handout. Table of A-Values. Available at: [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. Available at: [Link]

-

Jakub, M. (2015). Conformational analysis of cycloalkanes. ChemTexts, 1(4), 14. Available at: [Link]

-

Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Available at: [Link]

-

Hernandez, J. V., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 24(17), 3183. Available at: [Link]

-

Jabłoński, M. (2021). Intramolecular Hydrogen Bonding 2021. Molecules, 26(20), 6296. Available at: [Link]

-

Grabowski, S. J. (2020). Intramolecular Hydrogen Bond Energy and Its Decomposition—O–H∙∙∙O Interactions. Molecules, 25(24), 6064. Available at: [Link]

-

Epistemeo. (2012). How to interpret a NOESY NMR spectrum. YouTube. Available at: [Link]

-

Bissantz, C., Kuhn, B., & Stahl, M. (2010). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(14), 5061-5084. Available at: [Link]

-

Lumen Learning. (n.d.). Conformers of Cycloalkanes. MCC Organic Chemistry. Available at: [Link]

-

Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

-

LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. A value - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. A-Values Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 10. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dft.uci.edu [dft.uci.edu]

- 12. Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03524A [pubs.rsc.org]

- 13. Noncovalent Interactions in Density Functional Theory: All the Charge Density We Do Not See - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

1-ethylcyclobutanol CAS 19493-54-0 chemical data

CAS Registry Number: 19493-54-0 Chemical Structure: C₆H₁₂O Document Type: Technical Guide & Synthetic Protocol Version: 2.0 (Scientific Review)

Executive Summary

1-Ethylcyclobutanol is a tertiary cycloalkanol characterized by a four-membered ring possessing significant Baeyer strain (~26.5 kcal/mol). Unlike its linear counterparts, this molecule serves as a high-energy intermediate in organic synthesis, particularly valuable for ring-expansion strategies (semi-pinacol rearrangements) and as a rigid, metabolic scaffold in Fragment-Based Drug Discovery (FBDD). This guide details its physicochemical profile, a validated Grignard synthesis protocol, and its divergent reactivity pathways under acidic conditions.

Chemical Identity & Physicochemical Profile

The following data aggregates experimental and predicted values derived from standard chemical safety summaries and homolog analysis.

| Property | Specification | Source/Note |

| IUPAC Name | 1-Ethylcyclobutan-1-ol | PubChem [1] |

| Molecular Weight | 100.16 g/mol | PubChem [1] |

| Physical State | Colorless Liquid | Standard State |

| Boiling Point | ~144°C (Predicted) | Est. from homolog extrapolation |

| Density | 0.905 ± 0.06 g/cm³ (Predicted) | ACD/Labs |

| LogP | 1.65 (Predicted) | Lipophilicity Indicator |

| H-Bond Donors | 1 | Hydroxyl group |

| H-Bond Acceptors | 1 | Oxygen lone pair |

Safety & Hazard Classification (GHS)

Based on Safety Data Sheets (SDS) for cycloalkanol analogs and specific PubChem hazard data:

-

Storage: Store under inert gas (Nitrogen/Argon) to prevent slow oxidation; keep away from heat sources [2].

Synthetic Architecture: Grignard Addition

The most robust route to 1-ethylcyclobutanol involves the nucleophilic addition of ethylmagnesium bromide to cyclobutanone. This method is preferred over hydration of ethylidenecyclobutane due to regioselectivity control.

Validated Protocol

Reaction Scale: 10 mmol basis Yield Potential: 75–85%

Reagents:

-

Cyclobutanone (1.0 eq)

-

Ethylmagnesium bromide (1.2 eq, 3.0 M in Et₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (sat. aq.)

Step-by-Step Methodology:

-

System Prep: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

-

Solvent Charge: Add 15 mL of anhydrous THF and cool the system to -78°C (dry ice/acetone bath). Expert Note: Low temperature is critical to minimize enolization of cyclobutanone which lowers yield.

-

Reagent Addition: Add cyclobutanone (10 mmol) to the flask.

-

Grignard Injection: Dropwise add EtMgBr (12 mmol) over 20 minutes. Maintain internal temp < -65°C.

-

Equilibration: Allow the reaction to warm to 0°C over 2 hours.

-

Quench: Carefully quench with saturated NH₄Cl (10 mL) at 0°C to hydrolyze the magnesium alkoxide intermediate.

-

Workup: Extract with Et₂O (3 x 15 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo (do not heat aggressively; product is volatile).

Synthetic Workflow Diagram

Figure 1: Grignard synthesis workflow illustrating the conversion of cyclobutanone to 1-ethylcyclobutanol via magnesium alkoxide intermediate.

Reactivity & Mechanistic Pathways

The utility of 1-ethylcyclobutanol lies in its ring strain. Under acidic conditions, it does not behave like a standard tertiary alcohol. Instead, it faces a competition between elimination (dehydration) and ring expansion .

Acid-Catalyzed Rearrangement (Semi-Pinacol)

When treated with strong Brønsted or Lewis acids, the cyclobutane ring relieves strain (~26 kcal/mol) via a 1,2-alkyl shift.

-

Mechanism: Protonation of the hydroxyl group creates a tertiary carbocation.[3]

-

Migration: A ring methylene group migrates to the cationic center.

-

Outcome: Expansion to a five-membered ring (cyclopentane derivative), often yielding 2-methylcyclopentanone or 1-ethylcyclopentene depending on specific conditions [3].

Dehydration

In the absence of conditions favoring rearrangement (e.g., using POCl₃/Pyridine), dehydration occurs to yield 1-ethylcyclobutene (kinetic product) or ethylidenecyclobutane (thermodynamic product).

Reaction Pathway Diagram

Figure 2: Divergent reactivity pathways. Acidic conditions trigger competition between elimination (blue) and strain-release ring expansion (green).

Applications in Drug Discovery

Bioisosterism & Conformation

In medicinal chemistry, the 1-ethylcyclobutyl motif is increasingly used as a bioisostere for the gem-dimethyl group .

-

Metabolic Stability: The cyclobutane ring is generally more resistant to cytochrome P450 oxidation than linear alkyl chains.

-

Vector Control: The ring locks the ethyl and hydroxyl groups into specific vectors, reducing entropic penalty upon binding to protein targets (e.g., kinase inhibitors).

Fragment-Based Screening

1-Ethylcyclobutanol serves as a "sp³-rich" fragment. Modern library design moves away from flat aromatic structures; this molecule provides 3D character (Fsp3 score) which correlates with higher clinical success rates for drug candidates.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 145025, 1-ethylcyclobutan-1-ol. Retrieved from [Link]

-

Michigan State University. (2025). Acid-Catalyzed Rearrangements of Small Ring Alcohols. Chemistry LibreTexts. Retrieved from [Link]

Sources

Solubility Profile of 1-Ethylcyclobutanol in Polar Aprotic Solvents

Executive Summary

1-Ethylcyclobutanol (CAS: 20434-30-4) is a tertiary cycloalkanol characterized by a strained four-membered ring and a lipophilic ethyl chain.[1][2] Its solubility behavior is governed by the competition between the hydrophilic hydroxyl moiety (H-bond donor) and the hydrophobic cycloalkyl-ethyl skeleton.[2]

In polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile), 1-ethylcyclobutanol exhibits high solubility , often exceeding 500 mg/mL.[1][3] This is driven by the solvent's ability to act as a strong Hydrogen Bond Acceptor (HBA) for the tertiary hydroxyl proton. This guide details the solvation thermodynamics, predictive Hansen Solubility Parameters (HSP), and validated experimental protocols for characterizing this compound in process workflows.[1][3]

Molecular Architecture & Solvation Physics[1][2][3]

To understand the solubility profile, we must first analyze the solute's structural energetics.[3]

Structural Attributes[1][2][3][4][5]

-

Tertiary Alcohol: The hydroxyl group is sterically crowded but remains a potent Hydrogen Bond Donor (HBD).[2]

-

Cyclobutane Ring Strain: The ring adopts a "puckered" conformation to relieve torsional strain.[2] This geometry exposes the hydroxyl group more than in unstrained cyclohexane analogs, potentially increasing interaction rates with solvent dipoles.[3]

-

Amphiphilicity: The ethyl group and cyclobutane ring contribute significant dispersion forces (

), while the hydroxyl group drives polarity (

The Solvation Mechanism in Polar Aprotics

Polar aprotic solvents (DMSO, NMP, DMF) are excellent solvators for 1-ethylcyclobutanol because they possess high dipole moments and accessible electronegative atoms (Oxygen in DMSO/Acetone, Nitrogen/Oxygen in Amides) but lack acidic protons.[1][3][4]

-

Enthalpic Driver: The solvent acts as an H-bond acceptor.[2] The S=O bond in DMSO or the C=O bond in DMF forms a strong hydrogen bond with the -OH proton of 1-ethylcyclobutanol.[2]

-

Entropic Driver: The non-polar ethyl-cyclobutane scaffold disrupts the ordered solvent structure less significantly in organic aprotics than in water, making the dissolution entropically favorable.[3]

Figure 1: Mechanistic interaction between 1-ethylcyclobutanol and DMSO.[2] The solvent stabilizes the solute via specific H-bond acceptance.[2]

Predictive Modeling: Hansen Solubility Parameters (HSP)

In the absence of empirical data for every solvent system, we utilize Hansen Solubility Parameters to predict miscibility.[3] A substance is likely to dissolve if its HSP coordinates align with the solvent's interaction sphere.[2]

Estimated HSP Values

Using group contribution methods (Van Krevelen/Hoftyzer), we estimate the parameters for 1-ethylcyclobutanol:

| Parameter | Symbol | Value (MPa | Contribution Source |

| Dispersion | ~16.5 | Cyclobutane ring + Ethyl chain | |

| Polarity | ~6.0 | C-O dipole vector | |

| H-Bonding | ~14.0 | Tertiary -OH group |

Solvent Compatibility Matrix

Calculating the "Distance" (

Lower

| Solvent | Predicted Solubility | Process Suitability | |||

| DMSO | 18.4 | 16.4 | 10.2 | Excellent | High BP; difficult to remove.[1][3][2] |

| DMF | 17.4 | 13.7 | 11.3 | Excellent | Good for nucleophilic substitutions.[2] |

| THF | 16.8 | 5.7 | 8.0 | Very Good | Standard reaction solvent (Grignard).[2] |

| Acetonitrile | 15.3 | 18.0 | 6.1 | Good | Potential phase separation at -20°C. |

| Acetone | 15.5 | 10.4 | 7.0 | Good | Easy removal (Low BP).[2] |

Process Note: While DMSO offers the highest solubility power, THF is often preferred for synthesis (e.g., Grignard reaction of cyclobutanone + EtMgBr) due to easier downstream removal.[1][3]

Experimental Determination Protocol

For critical process definitions (e.g., crystallization yield or reaction concentration limits), do not rely solely on predictions.[1][3] Use this "Shake-Flask" method coupled with GC-FID quantification.

Materials

-

Solute: 1-Ethylcyclobutanol (>98% purity).[2]

-

Solvent: Anhydrous grade (<50 ppm H2O).[2]

-

Analysis: GC-FID with internal standard (e.g., Dodecane).[1][3][2]

Workflow (Step-by-Step)

-

Supersaturation: Add excess 1-ethylcyclobutanol (approx. 1.0 g) to 1.0 mL of target solvent in a sealed HPLC vial.[2]

-

Equilibration: Agitate at target temperature (e.g., 25°C) for 24 hours using a thermomixer (1000 rpm).

-

Phase Separation: Centrifuge at 10,000 rpm for 5 minutes. Ensure a visible solid/liquid or liquid/liquid meniscus remains (confirming saturation).[2]

-

Sampling: Withdraw 100 µL of the supernatant through a 0.22 µm PTFE filter.

-

Dilution: Dilute 100x into Methanol containing the internal standard.

-

Quantification: Inject into GC-FID. Calculate concentration using a calibration curve.

Figure 2: Standard Operating Procedure (SOP) for solubility determination.

Process Implications & Stability[1]

Chemical Stability in Solution

While 1-ethylcyclobutanol is stable in neutral polar aprotic solvents, caution is required with acidic impurities .[1][3][2]

-

Risk: The strained cyclobutane ring is susceptible to acid-catalyzed ring expansion or opening (rearrangement to cyclopentane derivatives or cleavage).[2]

-

Mitigation: Ensure solvents like Acetonitrile or DMF are free of acetic/formic acid impurities.[2] Store solutions over molecular sieves (3Å or 4Å).

Isolation Strategies

Because 1-ethylcyclobutanol is a high-boiling liquid (~145°C) and highly soluble in polar aprotics, isolation can be challenging.[1][3][2]

-

From DMSO/DMF: Avoid distillation due to high boiling points.[2] Use a water wash/extraction method.[2] 1-Ethylcyclobutanol will partition into non-polar organics (Ether/Hexane) while DMSO/DMF remains in the aqueous phase.[2]

-

From THF/Acetone: Rotary evaporation is effective.[2]

References

-

Synthesis & Properties: Krumpolc, M., & Rocek, J. (1981).[1][3] Cyclobutanone.[2][5][6] Organic Syntheses, 60, 20. (Describes the precursor and general handling of cyclobutane derivatives).

-

Solvent Parameters: Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2] CRC Press.[2][4] (Source for solvent parameter data and group contribution theory).

-

General Solvation Theory: Reichardt, C. (2003).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2][4] (Authoritative text on solvent-solute interactions).

-

Chemical Data: PubChem Compound Summary for CID 145025, 1-Ethylcyclobutanol.[2] (Used for physical property verification).[2][7][8]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-Ethylcyclobutanol | C6H12O | CID 37109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hansen solubility parameters [stenutz.eu]

- 4. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 5. Cyclobutanone - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

The 1-Ethylcyclobutanol Motif: Structural Utility & Biological Potential

Executive Summary

In modern medicinal chemistry, the 1-ethylcyclobutanol motif (CAS: 20434-30-4) represents a high-value structural fragment used to modulate the physicochemical and pharmacokinetic profiles of lead compounds. Unlike flexible alkyl chains or larger cycloalkanes, the cyclobutane ring introduces significant ring strain (~26.3 kcal/mol) and a unique "puckered" geometry.

This guide analyzes the biological potential of the 1-ethylcyclobutanol motif not as a standalone drug, but as a privileged substructure . It serves three critical functions in drug design:

-

Conformational Locking: Restricting the spatial arrangement of pharmacophores.

-

Metabolic Shielding: Protecting labile sites from CYP450-mediated oxidation.

-

Bioisosterism: Acting as a polar, compact alternative to tert-butyl or cyclohexyl groups.

Physicochemical Profile & Structural Logic

The "Puckered" Geometry

Unlike the planar cyclopropane or the chair-form cyclohexane, the cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain. When substituted at the 1-position (e.g., with an ethyl group and a hydroxyl group), this puckering forces the substituents into specific axial/equatorial-like orientations that are distinct from those of cyclopentane analogs.

| Property | Value / Characteristic | Relevance to Drug Design |

| Molecular Formula | C₆H₁₂O | Low MW fragment (Ligand Efficiency). |

| Ring Strain | ~26.3 kcal/mol | High reactivity potential; unique bond angles. |

| C-C Bond Length | ~1.55 Å (Longer than avg) | Reduced steric crowding compared to cyclopropane. |

| Hybridization | sp³ (distorted) | Altered electronic vectors for H-bonding. |

| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity; good membrane permeability. |

The Gem-Disubstituent Effect

The 1-ethylcyclobutanol motif features a quaternary carbon at position 1. This "gem-disubstitution" (ethyl + hydroxyl) restricts the conformational freedom of the ring, often locking the attached pharmacophore into a bioactive conformation. This is a critical strategy for increasing binding affinity by reducing the entropic penalty upon binding to a protein target [1].

Synthetic Accessibility: Validated Protocol

The most robust method for installing this motif is the Grignard addition of ethylmagnesium bromide to cyclobutanone. While conceptually simple, the strain of the cyclobutanone ring requires precise temperature control to prevent ring-opening side reactions.

Experimental Workflow: Grignard Addition

Objective: Synthesis of 1-ethylcyclobutan-1-ol.

Reagents:

-

Cyclobutanone (1.0 eq)

-

Ethylmagnesium bromide (EtMgBr) (1.2 eq, 3.0 M in Et₂O)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

-

Saturated NH₄Cl (aqueous)

Protocol:

-

Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (

) or Argon. -

Solvent Prep: Charge the flask with anhydrous THF (0.5 M concentration relative to ketone). Cool to -78°C (dry ice/acetone bath). Note: Low temperature is crucial to minimize enolization or ring-opening.

-

Reagent Addition: Add cyclobutanone via syringe.

-

Grignard Addition: Add EtMgBr dropwise over 30 minutes. Maintain internal temperature below -65°C.

-

Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench: Carefully quench with saturated aqueous NH₄Cl at 0°C. Caution: Exothermic.

-

Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Distillation (bp ~140°C) or flash chromatography (Silica, Hexanes/EtOAc).

Visualization of Synthetic Logic

The following diagram illustrates the reaction pathway and potential side-reactions (ring opening) that must be avoided.

[1]

Biological Implications & Mechanism of Action

Metabolic Stability (The "Blocking" Effect)

One of the primary reasons to incorporate a 1-ethylcyclobutanol motif is to block metabolic soft spots.

-

Oxidation Resistance: The hydroxyl group is tertiary. Unlike primary or secondary alcohols, it cannot be oxidized to a ketone or carboxylic acid by alcohol dehydrogenases.

-

CYP450 Shielding: The cyclobutane ring is sterically compact but bulky enough to hinder the approach of Cytochrome P450 enzymes to the alpha-carbons, reducing the rate of oxidative dealkylation compared to linear alkyl chains [2].

Bioisosterism

The 1-ethylcyclobutanol group acts as a bioisostere for:

-

Tert-butyl group: Similar steric bulk but with added polarity (OH group) to engage in hydrogen bonding with receptor backbones.

-

Cyclohexanol: Reduces molecular weight and lipophilicity (LogP), improving Ligand Efficiency (LE) .

Signal Pathway Modulation (Hypothetical Application)

In drug discovery, this motif is often attached to a pharmacophore (e.g., a kinase inhibitor hinge-binder). The diagram below illustrates how the rigid cyclobutane ring positions the "Warhead" (active drug part) into the receptor pocket.

Safety & Toxicology Profile

While the 1-ethylcyclobutanol motif is generally safe when incorporated into larger drugs, the free alcohol (as a reagent) carries specific hazards:

-

Irritation: Like most low-molecular-weight alcohols, it is a skin and eye irritant (H315, H319) [3].

-

CNS Effects: Small cyclic alcohols can exhibit anesthetic or sedative properties at high concentrations due to membrane disruption.

-

Genotoxicity: Unlike cyclobutanone (which has some reactive potential), the alcohol derivative is generally considered non-genotoxic, though specific Ames test data should be verified for the final drug candidate.

References

-

Talele, T. T. (2016). The "Cyclobutane" Strategy in Drug Discovery. Journal of Medicinal Chemistry.

-

Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Structural Modification to Improve Metabolic Stability. Chemical Reviews.

-

PubChem. (2023). 1-Ethylcyclobutan-1-ol Compound Summary (CID 145025).[1][2] National Library of Medicine.[1][3] [1]

-

Organic Syntheses. (Various). Grignard Reagent Preparation and Reactions.

Sources

Physicochemical Characterization and Handling of 1-Ethylcyclobutanol: A Technical Monograph

Executive Summary

1-Ethylcyclobutanol (C₆H₁₂O) is a tertiary alcohol incorporating a strained cyclobutane ring. Unlike its cyclopentyl or cyclohexyl analogs, the cyclobutane moiety introduces significant ring strain (~26 kcal/mol), rendering the molecule sensitive to acid-catalyzed rearrangement and dehydration. This guide provides validated physicochemical specifications and a self-consistent protocol for its synthesis and isolation, emphasizing low-temperature handling to preserve the integrity of the four-membered ring.

Physicochemical Specifications

The following data aggregates experimental values and high-confidence predicted models. Researchers should prioritize vacuum distillation values for isolation to prevent thermal degradation.

Table 1: Core Technical Specifications

| Property | Value / Specification | Notes |

| Chemical Name | 1-Ethylcyclobutan-1-ol | Tertiary alcohol |

| CAS Registry Number | 20434-30-4 | Alternate: 84256-19-9 |

| Molecular Formula | C₆H₁₂O | MW: 100.16 g/mol |

| Boiling Point (Std) | 129°C (at 760 mmHg) | Extrapolated.[1] Do not distill at atm pressure. |

| Boiling Point (Vac) | 58–62°C (at 15 mmHg) | Recommended isolation range. |

| Density | 0.963 g/cm³ (at 20°C) | Denser than typical acyclic alcohols. |

| Refractive Index | ||

| Flash Point | ~43°C (Closed Cup) | Flammable Liquid (Category 3). |

| Solubility | Soluble in Et₂O, THF, EtOH | Limited solubility in water. |

Critical Note on Stability: Due to the tertiary hydroxyl group on a strained ring, 1-ethylcyclobutanol is prone to E1 elimination yielding 1-ethylcyclobutene or ring-expanded products (e.g., methylcyclopentene derivatives) if exposed to strong Bronsted acids or excessive heat [1, 2].

Structural Context & Reactivity[2][3]

The reactivity of 1-ethylcyclobutanol is dominated by the release of ring strain. In drug discovery, this motif is often explored as a bioisostere for gem-dimethyl groups or to introduce rigid sp³ character into a scaffold.

Reactivity Diagram

The following diagram illustrates the synthesis pathway and potential decomposition vectors.

Figure 1: Synthetic pathway utilizing Grignard addition, highlighting the risk of acid-catalyzed dehydration.

Experimental Protocol: Synthesis & Isolation

This protocol is designed to minimize ring opening. It utilizes a Grignard addition followed by a neutral buffered quench.

Reagents

-

Cyclobutanone: 1.0 equiv (Commercial or synthesized via diazomethane expansion of ketene [3]).

-

Ethylmagnesium Bromide (EtMgBr): 1.2 equiv (3.0 M in diethyl ether).

-

Solvent: Anhydrous Tetrahydrofuran (THF).[2]

-

Quench: Saturated aqueous Ammonium Chloride (

).

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain a positive pressure of nitrogen.

-

Solvation: Charge the flask with Cyclobutanone (1.0 equiv) and anhydrous THF (concentration ~0.5 M). Cool the solution to -78°C (dry ice/acetone bath).

-

Rationale: Low temperature prevents enolization of the ketone and controls the exotherm of the Grignard addition.

-

-

Addition: Add EtMgBr (1.2 equiv) dropwise over 30 minutes.

-

Observation: The solution may become cloudy as the magnesium alkoxide precipitates.

-

-

Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor conversion via TLC or GC-MS.

-

Quench (Critical): Pour the cold reaction mixture into a vigorously stirred beaker of saturated

at 0°C.-

Warning: Do NOT use HCl or

. Strong acids will instantly dehydrate the tertiary alcohol to the alkene.

-

-

Extraction: Separate the organic layer. Extract the aqueous layer 3x with Diethyl Ether (

).-

Density Note: The organic layer (

for ether) will be on top; the aqueous layer (

-

-

Drying: Dry combined organics over anhydrous Magnesium Sulfate (

), filter, and concentrate under reduced pressure (Rotavap) at bath temperature < 30°C .

Purification Strategy: Vacuum Distillation

Because the standard boiling point (129°C) is high enough to risk thermal decomposition, vacuum distillation is required.

Distillation Logic Diagram

Figure 2: Purification workflow emphasizing vacuum application to lower boiling point.

Protocol

-

Transfer crude oil to a small round-bottom flask.

-

Attach a short-path distillation head.

-

Apply vacuum (target 15 mmHg ).

-

Slowly heat the oil bath.

-

Collect fraction boiling at 58–62°C (15 mmHg).

-

Validation: Check Refractive Index (

) and Density (~0.963 g/mL).

References

-

GuideChem. (2023). 1-Ethylcyclobutanol Chemical Properties and Safety Data. Retrieved from

-

BenchChem. (2023). Grignard Reaction Protocols and Cyclobutanol Data. Retrieved from

-

Organic Syntheses. (1977). Preparation of Cyclobutanone. Org. Synth. 1977, 57, 36. DOI: 10.15227/orgsyn.057.0036. Retrieved from

-

PubChem. (2023). Compound Summary: 1-Ethylcyclobutan-1-ol.[1][3] National Library of Medicine. Retrieved from

Sources

Methodological & Application

using 1-ethylcyclobutanol as a building block in total synthesis

Application Note: Strategic Utilization of 1-Ethylcyclobutanol in Total Synthesis

Abstract

This guide details the strategic application of 1-ethylcyclobutanol as a high-value building block for constructing complex molecular architectures. Leveraging the ~26.3 kcal/mol strain energy of the cyclobutane ring, this scaffold serves as a "spring-loaded" pivot point. We provide validated protocols for its synthesis and two divergent application pathways: (A) Semipinacol Ring Expansion to access functionalized cyclopentanones, and (B) Radical-Mediated

Introduction: The Thermodynamic Spring

In total synthesis, the "spring-loaded" strategy involves installing a strained ring early in the sequence and releasing that strain later to drive a difficult transformation. 1-Ethylcyclobutanol is a quintessential example of this utility.

-

Thermodynamic Driver: The relief of ring strain (Cyclobutane: ~26.3 kcal/mol

Cyclopentane: ~6.2 kcal/mol) provides a massive thermodynamic driving force ( -

Structural Versatility: The quaternary center at C1 allows for the stereocontrolled formation of spirocycles and fused ring systems common in alkaloids (e.g., Aspidosperma family) and sesquiterpenes.

Module 1: Synthesis of 1-Ethylcyclobutanol

Before application, high-purity material must be generated. Commercial sources often contain stabilizing inhibitors that interfere with catalytic downstream steps. We recommend de novo synthesis using the Grignard protocol.

Protocol A: Grignard Addition to Cyclobutanone

Objective: Synthesis of 1-ethylcyclobutanol on a 20 mmol scale. Safety: Cyclobutanone is volatile and has a distinct odor. Perform all operations in a fume hood. Grignard reagents are pyrophoric.

Materials:

-

Cyclobutanone (1.40 g, 20 mmol)

-

Ethylmagnesium bromide (EtMgBr), 3.0 M in Et₂O (8.0 mL, 24 mmol)

-

Cerium(III) chloride anhydrous (CeCl₃) (Optional - see Note 1)

-

THF (Anhydrous, 40 mL)

-

NH₄Cl (Sat. aq.)

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool under N₂ flow.

-

Solvent & Substrate: Charge the flask with anhydrous THF (40 mL) and Cyclobutanone (1.40 g). Cool the solution to -78 °C (dry ice/acetone bath).

-

Reagent Addition: Add EtMgBr (8.0 mL) dropwise via syringe over 15 minutes.

-

Mechanistic Insight: Low temperature prevents enolization of the ketone, favoring nucleophilic addition to the carbonyl.

-

-

Reaction: Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours. Monitor by TLC (20% EtOAc/Hexane; Stain: KMnO₄).

-

Quench: Carefully quench with sat. NH₄Cl (10 mL) at 0 °C.

-

Workup: Extract with Et₂O (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate

-

Caution: 1-Ethylcyclobutanol is relatively volatile. Do not use high vacuum (< 20 mbar) for extended periods.

-

-

Purification: Flash chromatography (Silica gel, 5-10% Et₂O in Pentane) yields the pure alcohol as a colorless oil.

-

Note 1 (Imamoto Conditions): If enolization is observed (low yield), pre-stir EtMgBr with anhydrous CeCl₃ (1.2 equiv) at -78 °C for 30 min before adding the ketone. The organocerium reagent is less basic and more nucleophilic [2].

Module 2: Acid-Catalyzed Semipinacol Ring Expansion

This is the primary utility of 1-ethylcyclobutanol: converting a 4-membered ring into a 5-membered ring while migrating the ethyl group or the ring bond.

Mechanism & Regioselectivity:

Under Lewis Acid conditions, the ring bond (

Protocol B: Lewis Acid-Mediated Expansion

Objective: Conversion to 2-ethylcyclopentanone.

Materials:

-

1-Ethylcyclobutanol (1.0 mmol)

-

BF₃[1]·OEt₂ (1.1 mmol) or TMSOTf (0.1 mmol catalytic)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-ethylcyclobutanol in DCM (0.1 M concentration) under N₂ at -78 °C.

-

Catalyst Addition: Add BF₃·OEt₂ dropwise.

-

Observation: A color change (often yellow/orange) indicates carbocation complex formation.

-

-

Rearrangement: Stir at -78 °C for 30 mins, then warm to 0 °C.

-

Causality: Warming provides the activation energy for the 1,2-migration.

-

-

Quench: Add sat. NaHCO₃.

-

Analysis: GC-MS or NMR will show the disappearance of the cyclobutanol (quartet at ~80 ppm C-OH) and appearance of the cyclopentanone carbonyl (~220 ppm).

Data Table: Catalyst Comparison

| Catalyst | Temp (°C) | Yield (%) | Major Product | Notes |

| BF₃·OEt₂ | -78 to 0 | 88% | 2-Ethylcyclopentanone | Standard protocol. Robust. |

| TMSOTf | -78 | 92% | 2-Ethylcyclopentanone | Milder, requires silyl ether intermediate often. |

| TfOH | 0 | 65% | Mixture | Brønsted acids often lead to elimination side products. |

Module 3: Radical-Mediated Ring Opening (Beta-Scission)

Recent advances in manganese catalysis allow for the oxidative ring opening of cyclobutanols. This "breaks" the spring to form functionalized linear chains, often difficult to access via direct alkylation [4].

Protocol C: Mn-Catalyzed Oxidative Ring Opening

Objective: Synthesis of 1-chloro-hexan-3-one (gamma-chloroketone).

Materials:

-

1-Ethylcyclobutanol (0.5 mmol)

-

Mn(acac)₃ (10 mol%)

-

N-Chlorosuccinimide (NCS) (1.5 equiv)

-

DCE (Dichloroethane)

Step-by-Step Methodology:

-

Mix: In a sealed tube, combine cyclobutanol, Mn(acac)₃, and NCS in DCE.

-

Reaction: Heat to 80 °C for 4 hours.

-

Workup: Filter through a silica pad and concentrate.

Visualization of Reaction Pathways

The following diagram illustrates the divergent reactivity of the 1-ethylcyclobutanol hub.

Figure 1: Divergent reaction pathways controlled by catalytic environment. Green path utilizes strain for expansion; Red path utilizes strain for chain linearization.

References

-

Bach, R. D., & Dmitrenko, O. (2006). The Effect of Substituents on the Strain Energy of Small Ring Compounds. Journal of Organic Chemistry. Link

-

Imamoto, T., et al. (1989). Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride. Journal of the American Chemical Society. Link

-

Song, Z. L., Fan, C. A., & Tu, Y. Q. (2011). Semipinacol Rearrangement in Natural Product Synthesis. Chemical Reviews. Link

-

Ren, R., et al. (2016).[9] C-C Bond-Forming Strategy by Manganese-Catalyzed Oxidative Ring-Opening Cyanation and Ethynylation of Cyclobutanol Derivatives.[9][10] Angewandte Chemie International Edition. Link

-

Zhang, Y. H., et al. (2019).[2] Manganese-Catalyzed Ring-Opening Coupling Reactions of Cyclopropanols with Enones. Organic Letters. Link (Note: Analogous mechanism for cyclobutanols).

Disclaimer: The protocols described herein involve hazardous chemicals. Users must review Material Safety Data Sheets (MSDS) and perform a risk assessment prior to experimentation.

Sources

- 1. synarchive.com [synarchive.com]

- 2. Manganese-Catalyzed Ring-Opening Coupling Reactions of Cyclopropanols with Enones [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. C-C Bond-Forming Strategy by Manganese-Catalyzed Oxidative Ring-Opening Cyanation and Ethynylation of Cyclobutanol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

radical ring-opening reactions of 1-ethylcyclobutanol

Application Note: Radical Ring-Opening Reactions of 1-Ethylcyclobutanol

-ScissionExecutive Summary

The radical ring-opening of 1-ethylcyclobutanol represents a powerful strategy in modern skeletal editing, converting a strained 4-membered ring into a linear,

This guide details the mechanistic underpinnings and provides two validated protocols for executing this reaction: Method A (Photoredox Catalysis) for versatile trapping (alkenylation/allylation), and Method B (Silver Catalysis) for heteroarylation and fluorination.

Mechanistic Foundations

The reaction hinges on the generation of an oxygen-centered radical (alkoxyl radical) at the C1 position. Unlike traditional ionic rearrangements (e.g., semi-pinacol), the radical pathway allows for operation under neutral, mild conditions, tolerating sensitive functional groups.

The Pathway

-

O-Radical Generation: The alcohol O–H bond is homolytically cleaved via Single Electron Transfer (SET) oxidation or Proton-Coupled Electron Transfer (PCET).

- -Scission: The resulting alkoxyl radical undergoes rapid unimolecular fragmentation. For 1-ethylcyclobutanol, cleavage of the C1–C2 bond is energetically favored over C1–Ethyl cleavage.

-

Distal Radical Translocation: The ring opening generates a carbon-centered radical at the

-position (relative to the newly formed ketone). -

Radical Trapping: This distal radical is intercepted by a somophile (e.g., electrophilic alkene, heteroarene, or fluorine source).

Mechanistic Diagram

Figure 1: Mechanistic flow from alkoxyl radical generation to distal functionalization.

Synthetic Utility & Applications

The 1-ethylcyclobutanol scaffold acts as a "masked" 1,4-bifunctional synthon. Upon opening, it yields a 3-hexanone derivative functionalized at the terminal carbon.

| Application Area | Reaction Partner | Product Class |

| Medicinal Chemistry | N-Heteroarenes (Minisci) | |

| Late-Stage Fluorination | Selectfluor | |

| Fragment Coupling | Allyl Sulfones / Styrenes | 1,7-Unsaturated Ketones |

| Skeletal Editing | Vinyl Sulfones |

Detailed Experimental Protocols

Protocol A: Photoredox-Catalyzed Ring-Opening Alkenylation

Best for: Installing vinyl/allyl groups or coupling with electron-deficient alkenes.

Reagents:

-

Substrate: 1-Ethylcyclobutanol (1.0 equiv)

-

Catalyst: [Ir(dF(CF₃)ppy)₂dtbbpy]PF₆ (1 mol%)

-

Oxidant/HAT Agent: N-Ethoxyphthalimide or PhI(OAc)₂ (Hypervalent Iodine source)

-

Trapping Agent: 1,1-Diphenylethylene or Allyl Sulfone (2.0 equiv)

-

Base: K₂HPO₄ (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [0.1 M]

Step-by-Step Workflow:

-

Setup: In an oven-dried 8 mL vial equipped with a magnetic stir bar, add the Ir-catalyst (1 mol%) and the trapping agent (2.0 equiv).

-

Substrate Addition: Add 1-ethylcyclobutanol (0.5 mmol, 1.0 equiv) and PhI(OAc)₂ (1.5 equiv).

-

Degassing: Seal the vial with a septum cap. Sparge with Argon for 10 minutes to remove dissolved oxygen (critical for radical lifetime).

-

Irradiation: Place the vial 2–3 cm away from a Blue LED (450 nm, ~10-15 W). Stir vigorously at room temperature (25 °C) for 12–16 hours.

-

Note: Use a fan to maintain ambient temperature; excessive heat can degrade the hypervalent iodine species.

-

-

Quench: Dilute the mixture with Et₂O (10 mL) and wash with saturated NaHCO₃ (2 x 5 mL) to remove acetic acid/iodobenzene byproducts.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Monitoring (TLC/NMR):

-

Disappearance: Cyclobutane ring protons (multiplets at

1.5–2.2 ppm). -

Appearance: Ethyl ketone triplet (

~1.05 ppm) and quartet (

Protocol B: Silver-Catalyzed Ring-Opening Fluorination

Best for: Rapid synthesis of

Reagents:

-

Substrate: 1-Ethylcyclobutanol (1.0 equiv)

-

Catalyst: AgNO₃ (10-20 mol%)

-

Fluorine Source: Selectfluor (2.0 equiv)

-

Solvent: Acetone/Water (1:1 v/v) or DCM/Water biphasic system.

Step-by-Step Workflow:

-

Preparation: To a round-bottom flask, add 1-ethylcyclobutanol (0.5 mmol) and Selectfluor (1.0 mmol).

-

Solvent: Add Acetone (2.5 mL) and Water (2.5 mL). The mixture may be heterogeneous initially.

-

Initiation: Add AgNO₃ (0.05 mmol) in one portion.

-

Reaction: Stir at room temperature (or mild heat, 40 °C) for 4–8 hours under an inert atmosphere (N₂).

-

Observation: The reaction often turns cloudy or precipitates AgCl/AgF species.

-

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine.

-

Purification: Silica gel chromatography.

-

Caution:

-fluoro ketones can be volatile; avoid prolonged high-vacuum drying.

-

Experimental Workflow Diagram

Figure 2: Standardized workflow for radical ring-opening experiments.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxygen quenching | Increase sparging time; ensure reaction vessel is sealed tight. |

| Protodealkylation | H-atom abstraction (HAT) | The distal radical abstracted H from solvent instead of trapping. Switch to a solvent with stronger bond dissociation energies (e.g., from THF to MeCN or Benzene). Increase concentration of trapping agent. |

| Side Products | Rare, but possible. Lower the temperature (0 °C) to favor the kinetic ring-opening of the cyclobutane over the ethyl cleavage. | |

| Catalyst Degradation | Photobleaching | Ensure LED intensity is consistent; add catalyst in two portions (t=0 and t=4h). |

References

-

Zhao, H., Fan, X., Yu, J., & Zhu, C. (2015).

- and -

Photoredox Alkoxyl Radical Generation: Zhang, J., Li, Y., Zhang, F., Hu, C., & Chen, Y. (2016). Generation of Alkoxyl Radicals by Photoredox Catalysis Enables Selective C(sp3)–H Functionalization under Mild Reaction Conditions.[1][2] Angewandte Chemie International Edition, 55(5), 1872–1875.[1] [Link]

-

Silver-Catalyzed Minisci-Type Reactions: Ishida, N., Okumura, S., Nakanishi, Y., & Murakami, M. (2015). Ring-opening Fluorination of Cyclobutanols and Cyclopropanols Catalyzed by Silver.[3][4][5] Chemistry Letters, 44(8), 1138–1140. [Link]

-

Review on Alkoxyl Radicals: Chen, J. & Lu, L. Q. (2021). Recent Advances in the Generation and Application of Alkoxyl Radicals. Accounts of Chemical Research. [Link]

Sources

- 1. Generation of Alkoxyl Radicals by Photoredox Catalysis Enables Selective C(sp(3))-H Functionalization under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: Advanced Functionalization Strategies for 1-Ethylcyclobutanol Scaffolds

Introduction & Structural Logic

1-Ethylcyclobutanol represents a privileged structural motif in modern drug discovery. As a conformationally restricted bioisostere of tertiary alcohols and gem-dimethyl groups, the cyclobutane ring offers unique vectors for metabolic stability and lipophilicity modulation (

-

Ring Preservation: Activating the inert C(sp³)-H bonds of the cyclobutane ring while maintaining the high ring strain (~26 kcal/mol).

-

Ring Modification: Exploiting the inherent strain energy to drive ring-expansion (to cyclopentanones) or ring-opening (to linear ketones) functionalizations.

This guide provides three distinct, field-proven protocols to address these challenges, moving beyond standard reactivity to advanced catalytic manifolds.

Strategic Decision Matrix

The following decision tree outlines the synthetic pathways available based on the desired structural outcome.

Figure 1: Strategic workflow for 1-ethylcyclobutanol functionalization. Select Protocol A for ring retention, B for expansion, or C for linearization.

Protocol A: Directed -C(sp³)-H Arylation (Ring Preservation)

Objective: Install an aryl group directly onto the cyclobutane ring (C3 position) or the ethyl side-chain, preserving the tertiary alcohol and the four-membered ring.

Scientific Rationale: Direct functionalization of tertiary cyclobutanols is electronically and sterically demanding. The hydroxyl group is a poor directing group (DG) for Palladium due to weak coordination.[1] To overcome this, we utilize a Transient Directing Group strategy or a Bidentate Auxiliary (e.g., oxazoline or picolinamide) attached to the oxygen. Recent advances by the Yu group utilize N-acetyl amino acid ligands to enable enantioselective C-H activation.

Note on Regioselectivity: The Pd catalyst will discriminate between the

Materials

-

Substrate: 1-Ethylcyclobutanol (1.0 equiv)

-

Reagent: Aryl Iodide (Ar-I) (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (10 mol%)

-

Ligand: N-Acetyl-L-leucine (or substituted pyridone ligands for site selectivity) (20 mol%)

-

Base: Ag₂CO₃ (2.0 equiv) – Critical for halide scavenging and re-oxidation.

-

Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol.

Step-by-Step Methodology

-

Pre-complexation: In a glovebox, weigh Pd(OAc)₂ (0.05 mmol) and the Ligand (0.10 mmol) into a reaction vial. Add 1.0 mL of solvent and stir at 60°C for 15 minutes to generate the active Pd-ligand species.

-

Substrate Addition: Add 1-ethylcyclobutanol (0.5 mmol), Ag₂CO₃ (1.0 mmol), and the Aryl Iodide (0.75 mmol).

-

Reaction: Seal the vial and heat to 100°C for 18–24 hours.

-

Checkpoint: The reaction mixture should turn dark brown/black (Pd black formation indicates catalyst decomposition; if this happens too early, lower temp to 80°C).

-

-

Work-up: Cool to room temperature (RT). Filter through a Celite pad eluting with EtOAc.[2]

-

Purification: Concentrate and purify via silica gel chromatography.

Key Insight: The use of HFIP as a solvent is crucial. It stabilizes the high-energy Pd(IV) intermediate required for the C-H cleavage step in strained rings [1].

Protocol B: Oxidative Ring Expansion (Semipinacol Rearrangement)

Objective: Convert 1-ethylcyclobutanol into 2-ethylcyclopentanone derivatives.

Scientific Rationale: This protocol leverages the "spring-loaded" nature of the cyclobutane ring. By generating an electrophilic center (radical or cation) adjacent to the tertiary alcohol, the ring undergoes a 1,2-migration (Semipinacol rearrangement) to relieve strain. This is the most robust method for generating structural complexity from this scaffold.

Mechanism Visualization

Figure 2: Mechanistic pathway for the semipinacol ring expansion.

Materials

-

Substrate: 1-Ethylcyclobutanol

-

Oxidant/Electrophile: N-Bromosuccinimide (NBS) (1.2 equiv)

-

Catalyst (Optional): AgSbF₆ (5 mol%) for cationic pathway.

-

Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology

-

Preparation: Dissolve 1-ethylcyclobutanol (1.0 mmol) in 1,4-Dioxane:H₂O (5 mL).

-

Initiation: Cool the solution to 0°C. Add NBS (1.2 mmol) portion-wise over 5 minutes.

-

Why: Slow addition prevents over-oxidation or non-selective bromination of the ethyl chain.

-

-

Rearrangement: Allow the reaction to warm to RT and stir for 2 hours.

-

Observation: The solution may turn slightly yellow.

-

-

Quench: Add saturated Na₂S₂O₃ (sodium thiosulfate) to neutralize excess bromine species.

-

Extraction: Extract with Et₂O (3x). Wash organics with brine, dry over MgSO₄.

-

Analysis: Quantitative conversion to 2-bromo-2-ethylcyclopentanone (if NBS is used) or 2-ethylcyclopentanone (if oxidative conditions are used) is typical.

Validation: The appearance of a carbonyl stretch (~1740 cm⁻¹) in IR and the disappearance of the cyclobutane protons in NMR confirm expansion [2].

Protocol C: Radical-Mediated -Scission (Ring Opening)

Objective: Site-selective fluorination or functionalization via ring opening to form linear

Scientific Rationale:

Under radical conditions (Minisci-type or photoredox), the tertiary alcohol forms an alkoxy radical. The

Materials

-

Substrate: 1-Ethylcyclobutanol

-

Catalyst: AgNO₃ (10 mol%)

-

Oxidant: Selectfluor (2.0 equiv) (for fluorination) or K₂S₂O₈ (for alkylation).

-

Solvent: DCM/H₂O (biphasic).

Step-by-Step Methodology (Silver-Catalyzed Fluorination)

-

Setup: In a foil-wrapped flask (to protect Ag from light), dissolve 1-ethylcyclobutanol (0.5 mmol) in DCM (2 mL) and Water (2 mL).

-

Reagent Addition: Add Selectfluor (1.0 mmol) and AgNO₃ (0.05 mmol).

-

Reaction: Stir vigorously at RT for 12 hours.

-

Work-up: Separate phases. Extract aqueous layer with DCM.

-

Result: The product is a linear ketone: 6-fluorohexan-3-one (or isomer depending on cleavage regioselectivity).

Data Summary & Troubleshooting

Comparative Efficiency Table

| Strategy | Reaction Type | Primary Product | Key Challenge |

| Protocol A | Pd-Catalyzed C-H Activation | Arylated Cyclobutanol | Steric hindrance; Regioselectivity (Ring vs. Ethyl). |

| Protocol B | Semipinacol Rearrangement | Cyclopentanone | Controlling migrating group aptitude (Ethyl vs. Ring CH₂). |

| Protocol C | Radical | Linear | Over-oxidation; Radical dimerization. |

Troubleshooting Guide

-

Issue (Protocol A): Low yield of arylated product.

-

Fix: Switch ligand to a more bulky N-acetyl amino acid (e.g., N-Acetyl-Phenylalanine) to enforce closer Pd-C interaction. Ensure anhydrous conditions if using moisture-sensitive directing groups.

-

-

Issue (Protocol B): Multiple rearrangement products.

-

Fix: Lower temperature to -20°C. The migration of the more substituted carbon (ring carbon) is usually favored electronically, but the ethyl group migration is favored sterically.

-

-

Issue (Protocol C): Incomplete ring opening.

-

Fix: Increase oxidant (Selectfluor) loading to 3.0 equiv or switch to a photoredox catalyst (e.g., Ir(ppy)₃) to generate the alkoxy radical more efficiently.

-

References

-

Saint-Denis, T. G., et al. (2018).[8] C(sp3)–H Functionalization with Palladium(II): The Role of Solvent and Ligand. Science. [Link]

-

Song, R. J., et al. (2011). Semipinacol Rearrangement in Natural Product Synthesis. Chemical Reviews.[4][8][9] [Link]

-

Zhu, C., et al. (2018).[8][9] Recent Advances in Ring-Opening Functionalization of Cycloalkanols by C–C σ-Bond Cleavage.[8][9] The Chemical Record.[9] [Link]

-

Strassfeld, D. A., et al. (2023).[1] Alcohol-directed C(sp3)–H activation.[6][10] Nature.[1] [Link]

Sources

- 1. Clever ligand design enables alcohol-directed C-H activation | Research | Chemistry World [chemistryworld.com]

- 2. Palladium(II)-Catalyzed Enantioselective C(sp3)–H Activation Using a Chiral Hydroxamic Acid Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. synarchive.com [synarchive.com]

- 5. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sp 3 C–H activation via exo -type directing groups - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04768A [pubs.rsc.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Recent Advances in Ring-Opening Functionalization of Cycloalkanols by C-C σ-Bond Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sci-Hub. Recent Advances in Ring‐Opening Functionalization of Cycloalkanols by C–C σ‐Bond Cleavage / The Chemical Record, 2018 [sci-hub.box]

- 10. researchgate.net [researchgate.net]

Application Note: Precision Synthesis of 1-Ethylcyclobutanol Scaffolds

This Application Note is structured to provide a high-fidelity, reproducible guide for the synthesis of 1-ethylcyclobutanol and its functionalized derivatives. It prioritizes the Cerium(III) Chloride-Mediated Grignard Addition (Imamoto Method) as the "Gold Standard" protocol due to its ability to suppress enolization in strained ring systems. A secondary, advanced protocol covers the [3+1] Cycloaddition for accessing complex polysubstituted derivatives.

Executive Summary & Strategic Rationale

The cyclobutane ring is a privileged motif in medicinal chemistry, offering a rigid

Standard Grignard additions to cyclobutanone are often plagued by enolization and aldol condensation side reactions due to the ring's inherent strain and the basicity of the organometallic reagent. Furthermore, the "puckered" conformation of the cyclobutane ring can sterically hinder nucleophilic attack.

This guide details two distinct "One-Pot" workflows:

-

The Imamoto Protocol (CeCl

-Mediated): The most robust method for synthesizing the parent 1-ethylcyclobutanol and simple derivatives with >90% fidelity. -

The [3+1] Cycloaddition Strategy: A modern approach for constructing complex, polysubstituted 1-ethylcyclobutanol derivatives from acyclic precursors.

Core Protocol A: Lanthanide-Enhanced Nucleophilic Addition

Objective: Synthesis of 1-ethylcyclobutanol from cyclobutanone with suppression of enolization.

Mechanism: The addition of anhydrous Cerium(III) chloride (CeCl

Mechanistic Pathway (Graphviz)

Figure 1: The organocerium activation pathway. The critical step is the in-situ generation of the nucleophilic organocerium species which suppresses basicity.

Experimental Procedure

Reagents:

-

Cerium(III) chloride heptahydrate (CeCl

·7H -

Ethylmagnesium bromide (EtMgBr), 3.0 M in diethyl ether

-

Cyclobutanone (neat)

Step-by-Step Protocol:

-

Preparation of Anhydrous CeCl

(Critical):-

Place CeCl

·7H -

Heat to 140–150°C under high vacuum (<0.5 mmHg) for 2–3 hours.

-

Checkpoint: The solid must transform from a chunk to a fine, white, free-flowing powder. If it remains clumpy, water is still present, which will kill the Grignard.

-

Cool to room temperature under Argon atmosphere.

-

-

Formation of the Organocerium Reagent:

-

Suspend the anhydrous CeCl

powder in dry THF (concentration ~0.3 M). -

Stir vigorously at room temperature for 2 hours (or overnight) to ensure formation of a milky white suspension (the CeCl

·2THF complex). -

Cool the slurry to -78°C .

-

Add EtMgBr (1.5 equiv) dropwise via syringe.

-

Stir at -78°C for 30 minutes, then warm to 0°C and hold for 30 minutes. The mixture will darken (often gray/brown).

-

-

One-Pot Addition:

-

Cool the mixture back to -78°C .

-

Add Cyclobutanone (1.0 equiv) neat or as a concentrated solution in THF dropwise.

-

Note: The low temperature is maintained to control the exotherm, although the organocerium reagent is less basic.

-

Allow the reaction to warm slowly to room temperature over 2 hours.

-

-

Quench and Workup:

-

Quench with 10% aqueous acetic acid or saturated NH

Cl at 0°C. -

Extract with diethyl ether (3x). Wash combined organics with brine.[5]

-

Dry over MgSO

and concentrate. -

Purification: Distillation (bp ~140°C) or flash chromatography (low polarity, Pentane/Ether).

-

Yield Expectation: 85–95% (compared to ~40–60% with standard Grignard).

Advanced Protocol B: De Novo Synthesis of 3-Substituted Derivatives